
6-Methylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several of the provided papers. For instance, N-methylmorpholinium salts with various substituents have been synthesized through condensation reactions involving aromatic aldehydes, cyanothioacetamide, and Meldrum's acid in the presence of N-methylmorpholine . Similarly, the synthesis of N-methylmorpholinium 6-oxo-3,5-dicyano-1,4,5,6-tetrahydro-4-(spirocyclopentane)pyridine-2-thiolate was achieved by reacting cyclopentylidenecyanoacetic ester with cyanothioacetamide . These studies demonstrate the versatility of morpholine derivatives in organic synthesis and their potential utility in producing a wide range of compounds.
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been studied using various techniques, including X-ray diffraction analysis. For example, the crystal structure of 1-methylmorpholinium 6-methyl-4-phenyl-3-cyano-5-ethoxycarbonyl-1,4-dihydro-2-pyridineselenolate revealed a boat conformation for the 1,4-dihydropyridine ring . This information is crucial for understanding the three-dimensional arrangement of atoms in these compounds and can influence their reactivity and interactions with other molecules.
Chemical Reactions Analysis
Morpholine derivatives participate in a variety of chemical reactions. The papers describe reactions such as the Michael reaction to obtain N-methylmorpholinium salts , and the use of these salts in further syntheses to produce substituted tetrahydropyridines and other heterocyclic compounds . These reactions are important for the development of new pharmaceuticals and materials.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide insights into the properties of related morpholine derivatives. For example, the tautomeric equilibrium of a pyrazinone derivative was studied to understand its hydrogen bonding potential in nucleic acid base pairing . The physical properties such as solubility, melting points, and boiling points can be inferred from the molecular structures and substituents present in the morpholine derivatives discussed in these papers.
Applications De Recherche Scientifique
RNA Modification and Epigenetic Regulation
6-Methylmorpholin-3-one is associated with RNA modifications, particularly adenosine methylation. Meyer et al. (2012) used m(6)A-specific methylated RNA immunoprecipitation with next-generation sequencing (MeRIP-Seq) to identify mRNAs of numerous mammalian genes that contain m(6)A, a common base modification of mRNA. This modification is significantly increased during brain development and is enriched near stop codons and in 3' UTRs, indicating its role in the epigenetic regulation of the mammalian transcriptome (Meyer et al., 2012). Saletore et al. (2012) also discussed the presence of methyl-6-adenosine in numerous mammalian genes, especially near the beginning of the 3' UTR, highlighting the emerging field of epitranscriptomics (Saletore et al., 2012).
Chemistry in Industrial Processes
Rosenau et al. (2001) explored the chemistry of side reactions and byproduct formation in the system of N-Methylmorpholine-N-oxide monohydrate (NMMO) with cellulose, used in the Lyocell fiber production process. They discussed the homolytic (radical) and heterolytic (non-radical) reactions of NMMO and their implications for fiber quality and system safety (Rosenau et al., 2001).
Insect Communication
Castracani et al. (2008) investigated the role of 6-methylsalicylate and 3-ethyl-4-methylpentanol, minor components in the sex pheromone of the European slave-making ant Polyergus rufescens. This study underscores the importance of these compounds in insect chemical communication, particularly in mating behavior (Castracani et al., 2008).
Pharmaceutical Research
In pharmaceutical research, several studies have involved this compound. For instance, Douglas et al. (2014) investigated photocatalysis in pharmaceutical settings, including the direct coupling of N-methylmorpholine with other compounds, demonstrating its potential in medicinal chemistry (Douglas et al., 2014). Yasmin et al. (2021) synthesized new methyl alpha-D-mannopyranoside (MDM) derivatives, exploring their antimicrobial properties through computational studies, where N-methylmorpholine played a role in the synthesis process (Yasmin et al., 2021).
Chemical Synthesis and Analysis
Dyachenko and Litvinov (1998) described the synthesis of N-methylmorpholinium 6-oxo-3,5-dicyano-1,4,5,6-tetrahydro-4-(spirocyclopentane)pyridine-2-thiolate, used in various chemical syntheses (Dyachenko & Litvinov, 1998). Johansson, Lindén, and Bäckvall (2005) utilized N-methylmorpholine in a bimetallic catalytic system for the dihydroxylation of alkenes, demonstrating its role in enhancing catalytic efficiency (Johansson, Lindén, & Bäckvall, 2005).
Safety and Hazards
The safety information for 6-Methylmorpholin-3-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers The recent progress in the synthesis of morpholines has been discussed in a paper published in 2019 . The paper covers the latest advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Propriétés
IUPAC Name |
6-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUDAELDAIZDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
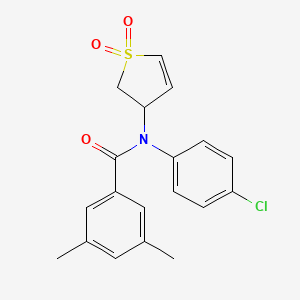
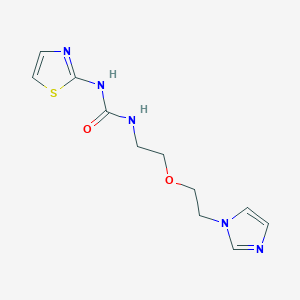

![5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2507220.png)
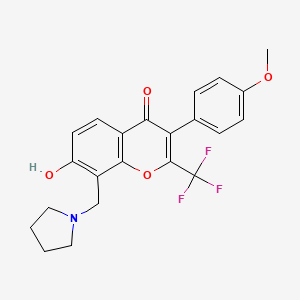
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2507224.png)
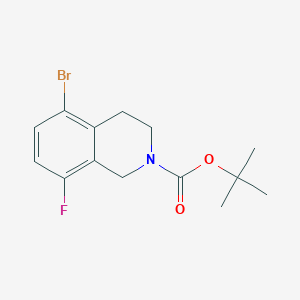

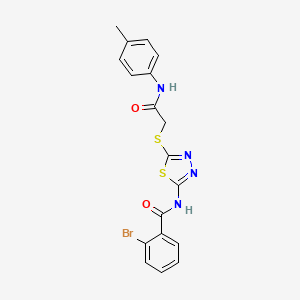
![3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507232.png)